molecular formula C8H6FN3O B1331074 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 312272-59-6

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1331074
CAS No.: 312272-59-6
M. Wt: 179.15 g/mol
InChI Key: JZHJJYLHTLIBEY-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring . The reaction is carried out in an organic solvent like ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts, such as platinum or Raney nickel, can facilitate the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of 5-(2-fluorophenyl)-1,3,4-oxadiazole.

    Substitution: Formation of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can be advantageous in drug development and other applications .

Properties

IUPAC Name

5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHJJYLHTLIBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350627
Record name 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312272-59-6
Record name 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine

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